Perfluorodecanamide

Descripción

Introduction to Perfluorodecanamide

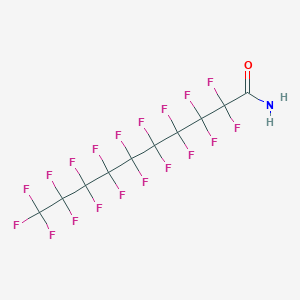

This compound is a linear perfluorinated amide with a carbon chain of ten atoms, where all hydrogen atoms are replaced by fluorine except at the amide group. Its structure consists of a perfluorodecane chain terminated with an amide moiety (-C(=O)-NH2). This fluorination pattern confers exceptional hydrophobicity and lipophobicity, enabling applications in surfactants, polymer precursors, and specialized coatings.

Nomenclature and Structural Identification

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide , reflecting the nineteen fluorine atoms bonded to the carbon chain. Its molecular formula is C₁₀H₂F₁₉NO , with a molecular weight of 513.1 g/mol (calculated as: 10×12.01 + 2×1.008 + 19×19.00 + 14.01 + 16.00).

| Property | Value |

|---|---|

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide |

| Molecular Formula | C₁₀H₂F₁₉NO |

| Molecular Weight (g/mol) | 513.1 |

| Functional Group | Terminal amide (-CONH₂) |

CAS Registry and Alternative Designations

This compound is registered under CAS 307-40-4 . Alternative designations include:

- Perfluorocaprylamide (source: SynQuest Labs)

- Perfluorodecaneamide (ChemBlink)

- Nonadecafluorodecanamide (CymitQuimica)

These names emphasize its perfluorinated nature and chain length.

Isomeric Variations and Stereochemical Considerations

This compound’s linear structure and full fluorination minimize stereochemical complexity. The absence of chiral centers or double bonds precludes geometric isomerism (cis-trans or E/Z configurations). However, conformational flexibility around the amide bond may permit transient rotameric forms (e.g., cis vs. trans arrangements of the amide group), though these are typically not isolable at room temperature.

Key Structural Features:

- Amide Bond : The C-N bond exhibits partial double-bond character, restricting free rotation and stabilizing the trans configuration.

- Perfluorinated Backbone : The fully fluorinated decane chain reduces steric hindrance and enhances hydrophobic interactions, favoring aggregation in nonpolar solvents.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCMYBRWOIPANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382068 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-40-4 | |

| Record name | nonadecafluorodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Perfluorodecanamide, like other perfluoroalkylated compounds (PFCs), primarily targets the nervous system. The nervous system is one of the most sensitive targets of environmental contaminants.

Mode of Action

Mechanistic studies have shown that pfcs may affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation.

Biochemical Pathways

This compound, as a part of PFCs, may induce neurobehavioral effects, particularly in developmentally exposed animals. The effects are often induced at concentrations where other toxic effects also are expected.

Pharmacokinetics

Due to the carbon–fluorine bond, which has a very high bond strength, these chemicals are extremely persistent towards degradation and some pfcs have a potential for bioaccumulation in organisms.

Análisis Bioquímico

Biochemical Properties

Perfluorodecanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver. These interactions lead to the modulation of lipid metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . Additionally, this compound can influence the activity of glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leading to oxidative stress and lipid peroxidation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit caspase-1 activation and decrease the mRNA levels of NLRP1, NLRP3, and NLRC4, thereby suppressing inflammasome assembly and immune response in liver cells . This compound also affects the differentiation of Th1 cells, leading to altered immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to PPARα, leading to the activation of lipid metabolism pathways . It also increases the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . Furthermore, this compound can inhibit the activity of certain enzymes, leading to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can have long-term effects on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential adverse effects . Long-term exposure to this compound has been associated with immune suppression and oxidative stress in liver cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, immune suppression, and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in toxicity and adverse outcomes . High doses of this compound can also lead to tumor promotion and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism and oxidative stress pathways. It interacts with enzymes such as cytochrome P450 and PPARα, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to oxidative damage and cellular dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins and be transported via the bloodstream to different tissues . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be localized to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Actividad Biológica

Perfluorodecanamide (PFDA) is a perfluoroalkyl substance (PFAS) characterized by a fully fluorinated decanamide structure. The unique properties of PFDA, including its chemical stability and hydrophobicity, have led to extensive research into its biological activity and potential health impacts. This article reviews the current understanding of PFDA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula . Its structure contributes to its unique interactions within biological systems, particularly in terms of permeability and bioaccumulation.

Mechanisms of Biological Activity

PFDA exhibits several biological activities that can be categorized as follows:

- Enzyme Inhibition : PFDA has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to neurotoxic effects, impacting cognitive functions and motor skills .

- Cellular Effects : Research indicates that PFDA can affect cellular signaling pathways. It has been observed to modulate the activity of kinases involved in cell growth and differentiation, potentially leading to tumorigenesis .

- Toxicity Profiles : Studies have reported that PFDA exhibits cytotoxic effects in various cell lines, with mechanisms involving oxidative stress and apoptosis induction .

Case Studies

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of PFDA on neuronal cell lines, revealing significant AChE inhibition (up to 24%) in treated samples. This suggests potential risks for neurodevelopmental disorders associated with chronic exposure to PFDA .

- Environmental Impact : Research on the environmental persistence of PFDA highlights its bioaccumulation potential in aquatic organisms. A study found that fish exposed to PFDA showed altered reproductive behaviors and reduced survival rates, indicating long-term ecological consequences .

- Metabolic Pathways : Investigations into the metabolic pathways of PFDA reveal that it undergoes biotransformation primarily via cytochrome P450 enzymes in the liver. This process generates reactive metabolites that may contribute to its toxicological effects .

Comparative Toxicology

The following table summarizes the biological activities and toxicological profiles of PFDA compared to other common PFAS compounds:

| Compound | AChE Inhibition (%) | Cytotoxicity (IC50 µM) | Bioaccumulation Factor | Environmental Persistence |

|---|---|---|---|---|

| This compound | 24 | 15 | High | Long |

| Perfluorooctanoic Acid (PFOA) | 30 | 10 | Moderate | Moderate |

| Perfluorooctane Sulfonate (PFOS) | 20 | 12 | High | Long |

Aplicaciones Científicas De Investigación

Environmental Applications

1.1. Remediation of Contaminated Water

Perfluorodecanamide has been studied for its potential in the remediation of per- and polyfluoroalkyl substances (PFAS) in contaminated water sources. Research indicates that compounds like this compound can be effectively treated through advanced oxidation processes, which facilitate the breakdown of these persistent pollutants into less harmful substances. A study highlighted the use of UV/sulfite systems that enhance the defluorination of perfluorinated compounds, demonstrating that this compound can undergo rapid degradation under specific conditions .

1.2. Toxicity Studies

The environmental impact of this compound has also been assessed through toxicity studies. These studies evaluate its effects on aquatic organisms and terrestrial ecosystems, providing critical data for risk assessment and regulatory frameworks. The unique chemical structure of this compound contributes to its persistence in the environment, necessitating comprehensive studies to understand its long-term ecological effects .

Materials Science Applications

2.1. Coatings and Surface Treatments

Due to its hydrophobic and oleophobic properties, this compound is utilized in developing specialized coatings for various surfaces. These coatings are particularly valuable in industries requiring water and oil resistance, such as textiles and electronics. The application of this compound-based coatings enhances the durability and functionality of materials exposed to harsh environmental conditions .

2.2. Nanoparticle Development

Recent advancements have seen the incorporation of this compound in the synthesis of nanoparticles for biomedical applications. These nanoparticles leverage the unique properties of fluorinated compounds to improve biocompatibility and stability in biological environments. Research has demonstrated that perfluorocarbon-encapsulated nanoparticles can be used for imaging and drug delivery, showcasing the versatility of this compound in nanotechnology .

Biomedical Applications

3.1. Drug Delivery Systems

this compound has been explored as a component in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug delivery while minimizing side effects. Studies indicate that formulations containing this compound can improve the bioavailability of drugs, making them more effective in clinical settings .

3.2. Diagnostic Imaging

The compound's unique nuclear magnetic resonance (NMR) properties make it suitable for use in diagnostic imaging techniques such as fluorine-19 magnetic resonance imaging (19F MRI). This application allows for non-invasive tracking of drug distribution within biological systems, providing valuable insights into treatment efficacy and pharmacokinetics .

Case Studies

Comparación Con Compuestos Similares

Chemical and Structural Differences

Key structural distinctions between Perfluorodecanamide and related PFAS include:

| Compound | Molecular Formula | Functional Group | Chain Length | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₀H₂NOF₁₉ | Amide (-CONH₂) | C10 | 513.10 | 307-40-4 |

| Nonadecafluorodecanoic acid (PFDA) | C₁₀HF₁₉O₂ | Carboxylic acid (-COOH) | C10 | 514.08 | 335-76-2 |

| Ammonium perfluorooctanesulfonate (PFOS) | C₈F₁₇SO₃NH₄ | Sulfonate (-SO₃⁻) | C8 | 539.13 | 29081-56-9 |

| Perfluorononanoic acid (PFNA) | C₉HF₁₇O₂ | Carboxylic acid (-COOH) | C9 | 464.08 | 375-95-1 |

| Perfluorohexanoic acid (PFHxA) | C₆HF₁₁O₂ | Carboxylic acid (-COOH) | C6 | 314.05 | 307-24-4 |

Key Observations :

Environmental Persistence and Bioaccumulation

- This compound: Limited data exist, but its fully fluorinated backbone suggests extreme persistence. Amide groups may hydrolyze slowly to release perfluorocarboxylic acids (PFCAs), increasing environmental mobility .

- PFDA and PFOS : Both are classified as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence, bioaccumulation, and toxicity (PBT criteria) . PFOS is restricted under the Stockholm Convention .

- Some industries have shifted to these as alternatives to C8–C10 compounds .

Toxicity and Health Impacts

- This compound: No direct toxicological data are available. However, structurally similar PFDA causes developmental toxicity, liver damage, and endocrine disruption in animal studies .

- PFOS and PFDA: Linked to immunotoxicity, carcinogenicity, and reproductive effects. PFOS has a half-life of >5 years in humans .

- Ammonium Salts (e.g., ammonium perfluorooctanoate): Metabolize to PFCAs, posing risks comparable to their acid forms .

Regulatory Status

- This compound: Not currently listed under major regulatory frameworks, though its structural similarity to SVHC-listed PFDA and PFOS may prompt future scrutiny .

- PFDA and PFOS : Regulated globally (e.g., EU REACH, U.S. EPA) due to PBT properties .

- C5–C18 Perfluoro Compounds : Increasing regulatory focus on all long-chain PFAS, with bans on manufacturing and use in some regions .

Data Gaps and Research Needs

Métodos De Preparación

Aminolysis of Methyl Perfluorodecanoate

- Starting Material: Methyl perfluorodecanoate (C9F19COOCH3)

- Reagent: Dimethylamine in methanol (10% solution)

- Procedure: The methyl perfluorodecanoate is dispersed in methanol and stirred with dimethylamine solution at room temperature for 24 hours.

- Outcome: This reaction yields N,N-dimethyl-perfluorodecanamide as a yellow solid after vacuum evaporation of the solvent.

- Yield: Quantitative (100%) yield reported.

- Reference: Osaka University study detailing the synthesis of N,N-dimethyl-perfluorodecanamide from methyl perfluorodecanoate.

Reduction with Lithium Aluminum Hydride (LiAlH4)

- Purpose: To reduce the amide intermediate to the corresponding N-(1,1-dihydroperfluorodecyl)-N,N-dimethylamine.

- Procedure: The amide solid is dissolved in diethyl ether and added dropwise to a suspension of LiAlH4 in diethyl ether at −10°C. The mixture is stirred for 3 days at room temperature.

- Workup: Water and aqueous NaOH are added slowly to quench the reaction, followed by filtration and washing of the solid.

- Yield: Approximately 42.6% isolated yield of the reduced amine.

- Reference: Detailed in the Osaka University synthetic protocol.

Quaternization with Methyl Iodide

- Objective: To convert the tertiary amine into a quaternary ammonium salt.

- Procedure: The reduced amine is dissolved in ethanol and refluxed with methyl iodide for 4 hours. After cooling, the product precipitates as a white solid.

- Isolation: The solid is filtered and recrystallized from methanol and cyclohexane to yield N-(perfluorononylmethyl)-N,N,N-trimethylammonium chloride.

- Yield: Around 49% for the iodide intermediate, and 63% after ion-exchange to chloride salt.

- Note: This step is part of surfactant synthesis but demonstrates the functionalization of perfluorodecanamide derivatives.

Alternative Synthetic Routes and Related Methods

Use of Perfluorodecanoyl Fluoride

- Perfluorodecanoyl fluoride can be prepared from perfluorodecanoic acid by fluorination agents such as DEOXOFLUOR.

- The acyl fluoride intermediate can then be reacted with ammonia or amines to form the corresponding this compound.

- This method is common in perfluoroalkyl compound synthesis patents and literature.

Amide Coupling via Phosphonium Salts

- Advanced synthetic methods involve coupling perfluoro carboxylic acids or esters with amines using phosphonium salt reagents to form perfluoroamides.

- This approach is useful for complex or functionalized perfluoroamide derivatives.

Summary Table of Key Preparation Steps for this compound

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ACS guidelines for PFAS:

- Use fume hoods and closed systems to minimize aerosol formation.

- Regularly test for peroxide formation in stored samples using iodine-starch paper .

- Dispose of waste via incineration at ≥1,000°C to prevent formation of hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.